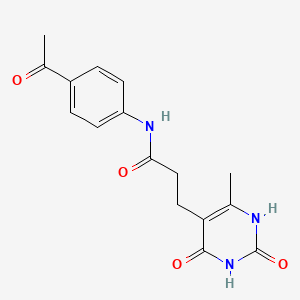![molecular formula C17H16Cl2N2O3 B6531313 {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 389598-92-9](/img/structure/B6531313.png)
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate, also known as 4-DMCB, is an organic compound composed of a phenylcarbamoylmethyl group attached to a 2,4-dichlorobenzoate moiety. It is a derivative of the common insecticide dichlorobenzene and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2-chloro-4-dimethylaminophenyl-2-naphthoate, which has been studied for its potential use as an insecticide. Additionally, this compound has been studied for its potential use as a fungicide and for its potential use as a herbicide.
Mécanisme D'action
The mechanism of action of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is not well-understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting this enzyme, this compound may affect the transmission of nerve signals, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have neurotoxic and antifungal effects. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate in laboratory experiments include its low cost, its availability, and its stability. Additionally, this compound is a relatively non-toxic compound, making it a safe and effective tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.
Orientations Futures
The potential future directions for {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate include its use as a substrate for the synthesis of other organic compounds, its use as a fungicide, its use as a herbicide, and its use as an insecticide. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to determine the optimal dosage and method of administration for various applications. Furthermore, research is needed to determine the optimal conditions for the synthesis of this compound and to develop more efficient and cost-effective methods for its synthesis. Lastly, research is needed to determine the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.
Méthodes De Synthèse
{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized through a three-step process. The first step involves the reaction of 4-dimethylaminophenol with a chloroformate reagent to form the desired product. The second step involves the reaction of the product from the first step with dichlorobenzene in a solvent to form the desired product. The third step involves the reaction of the product from the second step with a base, such as sodium hydroxide, to form the desired product.
Propriétés
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-21(2)13-6-4-12(5-7-13)20-16(22)10-24-17(23)14-8-3-11(18)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKYVGOZNPLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531231.png)
![N-[4-(azepane-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6531241.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)